molecular formula C8H7IN2 B1613795 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-78-8

3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1613795
CAS No.: 1000342-78-8
M. Wt: 258.06 g/mol
InChI Key: FHWCFWHRIYBHRT-UHFFFAOYSA-N
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Description

3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine: is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the sixth position on the pyrrolo[3,2-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of 6-methyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in the presence of a suitable catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is used as a building block in organic synthesis. It is valuable in the development of new heterocyclic compounds and in the synthesis of complex molecules for various applications.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. It can be used as a precursor for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and the pyrrolo[3,2-c]pyridine ring system can facilitate binding to these targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine
  • 6-Methyl-1H-pyrrolo[3,2-c]pyridine
  • 3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Comparison: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both an iodine atom and a methyl group on the pyrrolo[3,2-c]pyridine ring. This combination of substituents can influence its reactivity and binding properties, making it distinct from other similar compounds. For instance, the iodine atom can participate in specific halogen bonding interactions, which may not be possible with bromine or other substituents.

Properties

IUPAC Name

3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWCFWHRIYBHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646753
Record name 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-78-8
Record name 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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